molecular formula C21H28O3 B12293562 3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]

3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]

Cat. No.: B12293562
M. Wt: 328.4 g/mol
InChI Key: ZYEPWFOAZRKWFN-UHFFFAOYSA-N
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Description

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a methoxy group at the 3-position and an ethanediyl ketal group at the 17-position. It is primarily used in biochemical research, particularly in the study of estrogenic activity and hormone-related processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3-O-Methyl Estrone 17-(Ethanediyl Ketal) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl Estrone 17-(Ethanediyl Ketal) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-O-Methyl Estrone 17-(Ethanediyl Ketal) has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of estrogens and their derivatives.

    Biology: Investigated for its estrogenic activity and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Estrone: The parent compound, naturally occurring estrogen.

    Estradiol: Another potent estrogen with a hydroxyl group at the 17-position.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Uniqueness

3-O-Methyl Estrone 17-(Ethanediyl Ketal) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methoxy group and the ethanediyl ketal group enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .

Properties

IUPAC Name

3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPWFOAZRKWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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